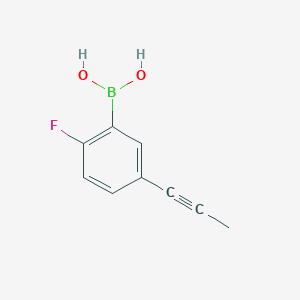
(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid
Descripción general
Descripción
“(2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1309568-14-6 . It has a molecular weight of 177.97 and its IUPAC name is 2-fluoro-5-(1-propynyl)phenylboronic acid .
Molecular Structure Analysis
The linear formula of this compound is C9H8BFO2 . The InChI code is 1S/C9H8BFO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6,12-13H,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a prop-1-yn-1-yl group.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 340.0±52.0 °C and a predicted density of 1.23±0.1 g/cm3 . Its pKa is predicted to be 7.75±0.58 .Aplicaciones Científicas De Investigación
Electrochemical Biosensors
Boronic acids, including derivatives similar to (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid, are pivotal in the development of electrochemical biosensors. These sensors exploit the unique binding properties of boronic acids to diols, enabling the selective detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. This selective binding is foundational for non-enzymatic glucose sensors, offering a promising avenue for diabetes management tools that are more efficient and potentially less costly than enzyme-based alternatives (Wang et al., 2014).
Drug Precursor and Synthesis
Research into the synthesis of boronic acid derivatives, including compounds similar to "this compound", has highlighted their potential as key intermediates in the manufacture of various pharmaceuticals. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the production of the non-steroidal anti-inflammatory and analgesic material flurbiprofen, underscores the role of boronic acid derivatives in drug synthesis and development (Qiu et al., 2009).
Boronic Acid in Drug Design
The integration of boronic acids into drug molecules has been a growing interest in medicinal chemistry due to their unique properties, such as enhancing drug potency and improving pharmacokinetics. The incorporation of boronic acids into therapeutic agents has led to the FDA approval of several boronic acid drugs, highlighting their significance in modern pharmacology and the potential for developing new treatments for various diseases (Plescia & Moitessier, 2020).
Environmental Applications
Boronic acid derivatives play a critical role in environmental science, particularly in the removal of boron from seawater in desalination processes. Research demonstrates that reverse osmosis membranes can effectively reduce boron levels in drinking water, a crucial step in ensuring the safety and quality of desalinated water (Tu et al., 2010).
Mecanismo De Acción
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .
Pharmacokinetics
It’s important to note that the stability of boronic acids can be influenced by ph, as they are susceptible to hydrolysis, especially at physiological ph .
Action Environment
The action, efficacy, and stability of (2-Fluoro-5-(prop-1-yn-1-yl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of boronic acids, as they are susceptible to hydrolysis, especially at physiological pH .
Propiedades
IUPAC Name |
(2-fluoro-5-prop-1-ynylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BFO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNPEUUFFPBEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#CC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726068 | |
| Record name | [2-Fluoro-5-(prop-1-yn-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309568-14-6 | |
| Record name | [2-Fluoro-5-(prop-1-yn-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





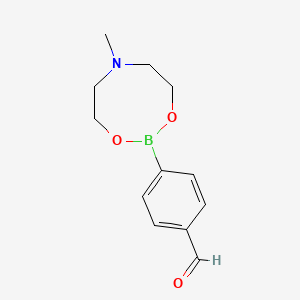
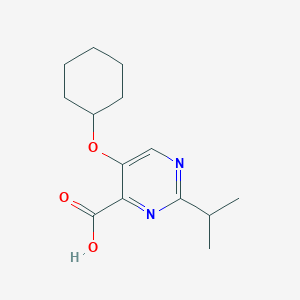

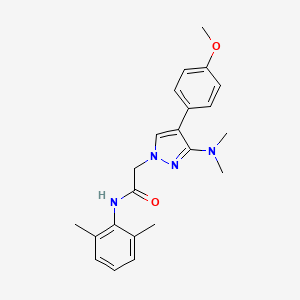
![Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-](/img/structure/B3046744.png)
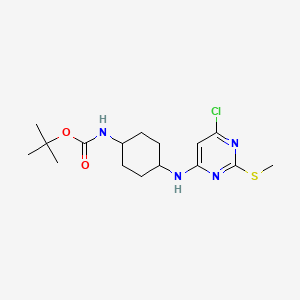
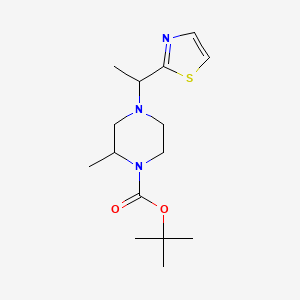

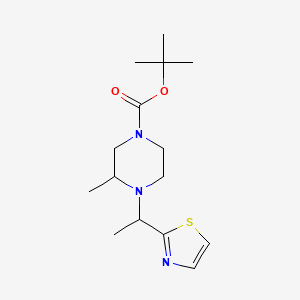
![Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B3046750.png)
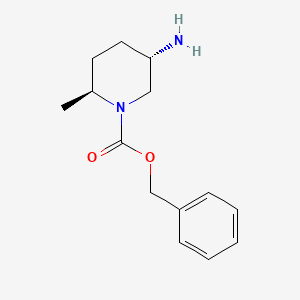
![1-Oxaspiro[4.5]decan-2-ylmethanol](/img/structure/B3046753.png)